7-Chloro-3-fluoroquinoline-4-carbaldehyde 7-Chloro-3-fluoroquinoline-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18341303
InChI: InChI=1S/C10H5ClFNO/c11-6-1-2-7-8(5-14)9(12)4-13-10(7)3-6/h1-5H
SMILES:
Molecular Formula: C10H5ClFNO
Molecular Weight: 209.60 g/mol

7-Chloro-3-fluoroquinoline-4-carbaldehyde

CAS No.:

Cat. No.: VC18341303

Molecular Formula: C10H5ClFNO

Molecular Weight: 209.60 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-fluoroquinoline-4-carbaldehyde -

Specification

Molecular Formula C10H5ClFNO
Molecular Weight 209.60 g/mol
IUPAC Name 7-chloro-3-fluoroquinoline-4-carbaldehyde
Standard InChI InChI=1S/C10H5ClFNO/c11-6-1-2-7-8(5-14)9(12)4-13-10(7)3-6/h1-5H
Standard InChI Key UFPAYFCWWRPSPH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=CN=C2C=C1Cl)F)C=O

Introduction

Chemical Identity and Structural Characterization

7-Chloro-3-fluoroquinoline-4-carbaldehyde (C₁₀H₅ClFNO) belongs to the quinoline class of bicyclic aromatic compounds, distinguished by a pyridine ring fused to a benzene ring. The substitution pattern—chlorine at position 7, fluorine at position 3, and a formyl group at position 4—confers distinct electronic and steric properties. Comparative analysis with structurally similar compounds, such as 7-chloro-isoquinoline-3-carbaldehyde (CAS 234108-12-4), reveals a molecular weight of approximately 209.56 g/mol, adjusted for the fluorine atom and positional isomerism . Key spectral data inferred from analogs include:

  • IR spectroscopy: A strong absorption band near 1700 cm⁻¹ for the aldehyde carbonyl group, alongside C–F and C–Cl stretches at 1100–1250 cm⁻¹ and 600–800 cm⁻¹, respectively .

  • ¹H-NMR: A singlet for the aldehyde proton (δ 9.8–10.2 ppm), coupled with aromatic protons influenced by electron-withdrawing substituents (e.g., δ 7.5–8.5 ppm for H-5 and H-8) .

  • Mass spectrometry: A molecular ion peak at m/z 209.56 (calculated for C₁₀H₅ClFNO) and fragment ions corresponding to loss of CHO (28 amu) and Cl/F groups .

The presence of both chlorine and fluorine enhances the compound’s lipophilicity, as evidenced by a predicted LogP of ~2.8–3.1, aligning with trends observed in halogenated quinolines .

Synthetic Methodologies and Reaction Pathways

The synthesis of 7-chloro-3-fluoroquinoline-4-carbaldehyde requires multi-step strategies to achieve regioselective halogenation and formylation. Two principal routes emerge from the literature:

Halogenation-Followed-by-Formylation Approach

  • Quinoline core formation: Condensation of aniline derivatives with glycerol under Skraup or Doebner-Miller conditions yields the quinoline backbone.

  • Electrophilic halogenation:

    • Chlorination at position 7 using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) in dichloromethane .

    • Fluorination at position 3 via Balz-Schiemann reaction (diazotization of an aniline precursor followed by HF treatment) .

  • Vilsmeier-Haack formylation: Treatment with POCl₃ and DMF introduces the aldehyde group at position 4 .

Example protocol:

  • Start with 7-chloro-3-fluoroquinoline (1.0 mmol).

  • Add DMF (2.5 mmol) and POCl₃ (3.0 mmol) in anhydrous dichloroethane.

  • Reflux at 80°C for 6 hours, followed by hydrolysis with ice-water to isolate the carbaldehyde .

Direct Functionalization of Preformed Carbaldehydes

Alternative methods involve modifying commercially available quinoline-4-carbaldehydes:

  • Chlorination: Use of SO₂Cl₂ in the presence of AlCl₃ at 0°C .

  • Fluorination: Halogen exchange reactions with KF in DMSO at elevated temperatures .

Key challenges:

  • Avoiding over-halogenation due to the reactivity of the quinoline ring.

  • Ensuring stability of the aldehyde group under acidic/basic conditions.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO) .

  • Thermal stability: Decomposition above 250°C, with melting points inferred to range between 180–220°C based on analogs .

Biological Activity

While no direct studies on 7-chloro-3-fluoroquinoline-4-carbaldehyde exist, fluorinated and chlorinated quinolines are widely investigated for:

  • Antimicrobial effects: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV in bacteria . The carbaldehyde moiety may enhance membrane permeability via Schiff base formation .

  • Anticancer potential: Halogenated quinolines induce apoptosis in cancer cell lines by disrupting mitochondrial function .

Comparative data:

Property7-Chloro-3-fluoroquinoline-4-carbaldehyde (Predicted)Ciprofloxacin (Reference)
LogP2.91.3
MIC (E. coli)Not tested0.06 µg/mL
IC₅₀ (HeLa cells)~50 µM (estimated)>100 µM

Applications in Medicinal Chemistry and Drug Design

Hybrid Pharmacophore Development

The carbaldehyde group serves as a versatile handle for synthesizing hydrazones, imines, and Mannich bases:

  • Hydrazone derivatives: Condensation with hydrazines yields compounds with enhanced antibacterial activity (e.g., MIC reduction by 4-fold in S. aureus) .

  • Schiff bases: Complexation with transition metals (Cu²⁺, Zn²⁺) improves anticancer efficacy via redox cycling .

Role in Antibiotic Resistance Mitigation

Fluorine and chlorine substituents may reduce susceptibility to efflux pumps in multidrug-resistant strains, as seen in third-generation fluoroquinolones . Synergistic effects with β-lactamase inhibitors are under exploration.

Future Directions and Research Gaps

  • Synthetic optimization: Developing one-pot methodologies to minimize purification steps.

  • Targeted delivery systems: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

  • Mechanistic studies: Elucidating interactions with bacterial topoisomerases and eukaryotic kinases.

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